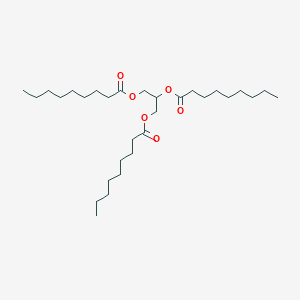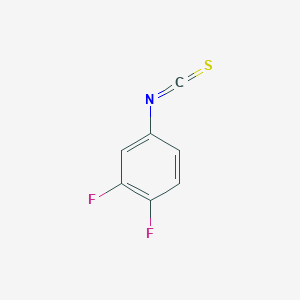![molecular formula C5H6N4 B053178 7-Methyl-5H-pyrrolo[1,2-D]tetrazole CAS No. 123810-43-5](/img/structure/B53178.png)
7-Methyl-5H-pyrrolo[1,2-D]tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-5H-pyrrolo[1,2-D]tetrazole is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mécanisme D'action
The exact mechanism of action of 7-Methyl-5H-pyrrolo[1,2-D]tetrazole is not fully understood, but it has been reported to interact with various biological targets, including DNA, enzymes, and receptors. In one study, this compound was found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and transcription. In another study, 7-Methyl-5H-pyrrolo[1,2-D]tetrazole was shown to bind to the adenosine receptor A2A, which is involved in the regulation of various physiological processes.
Effets Biochimiques Et Physiologiques
7-Methyl-5H-pyrrolo[1,2-D]tetrazole has been reported to exhibit various biochemical and physiological effects, depending on the target and concentration used. In one study, this compound was found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In another study, 7-Methyl-5H-pyrrolo[1,2-D]tetrazole was shown to inhibit the growth of bacteria by disrupting the cell membrane. In terms of physiological effects, this compound has been reported to have analgesic and anti-inflammatory properties, as well as potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 7-Methyl-5H-pyrrolo[1,2-D]tetrazole in lab experiments is its unique chemical structure, which allows for the synthesis of new compounds with interesting properties. Another advantage is its potential applications in various fields, including medicinal chemistry and materials science. However, there are also some limitations to using this compound, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
Orientations Futures
There are several future directions for research on 7-Methyl-5H-pyrrolo[1,2-D]tetrazole. One direction is the development of new compounds based on this compound for various applications, including medicinal chemistry and materials science. Another direction is the study of the mechanism of action of this compound and its potential interactions with biological targets. Additionally, there is a need for further research on the toxicity and safety of this compound, as well as its potential applications in the treatment of various diseases.
Méthodes De Synthèse
7-Methyl-5H-pyrrolo[1,2-D]tetrazole can be synthesized using different methods, including the reaction of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione with sodium azide, followed by reduction with zinc dust in acetic acid. Another method involves the reaction of 7-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4-dione with hydrazoic acid in the presence of a catalyst such as trifluoroacetic acid. Both methods have been reported to yield high purity and good yields of 7-Methyl-5H-pyrrolo[1,2-D]tetrazole.
Applications De Recherche Scientifique
7-Methyl-5H-pyrrolo[1,2-D]tetrazole has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and explosives. In medicinal chemistry, this compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. In materials science, 7-Methyl-5H-pyrrolo[1,2-D]tetrazole has been used as a precursor for the synthesis of new organic materials with interesting electronic and optical properties. In explosives, this compound has been studied as a potential energetic material due to its high nitrogen content.
Propriétés
Numéro CAS |
123810-43-5 |
|---|---|
Nom du produit |
7-Methyl-5H-pyrrolo[1,2-D]tetrazole |
Formule moléculaire |
C5H6N4 |
Poids moléculaire |
122.13 g/mol |
Nom IUPAC |
7-methyl-5H-pyrrolo[2,1-e]tetrazole |
InChI |
InChI=1S/C5H6N4/c1-4-2-3-9-5(4)6-7-8-9/h2H,3H2,1H3 |
Clé InChI |
BWBGTCHRXFJPBI-UHFFFAOYSA-N |
SMILES |
CC1=CCN2C1=NN=N2 |
SMILES canonique |
CC1=CCN2C1=NN=N2 |
Synonymes |
5H-Pyrrolotetrazole,7-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



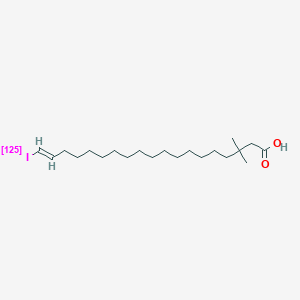
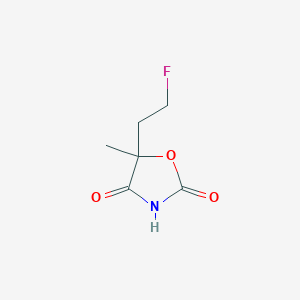
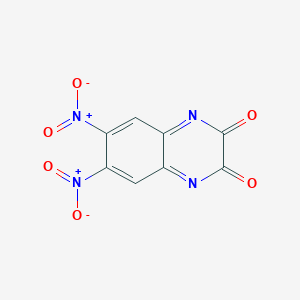
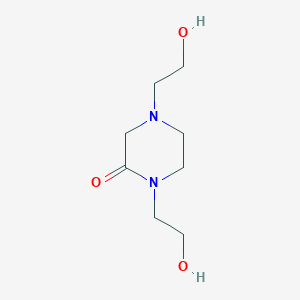
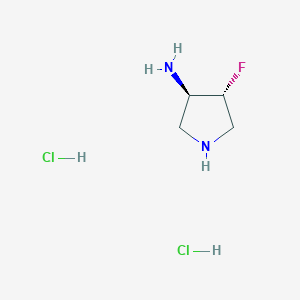
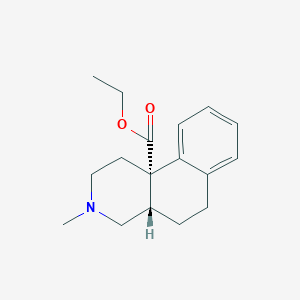
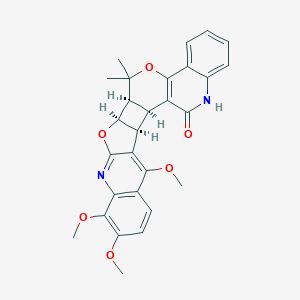
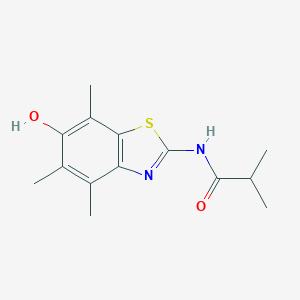

![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)

